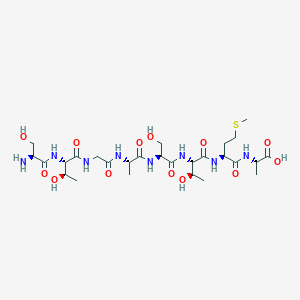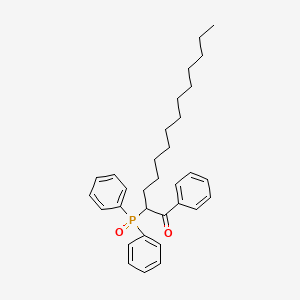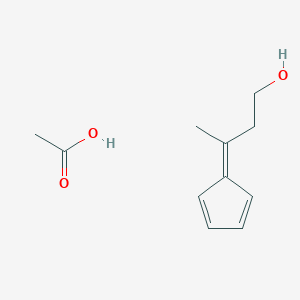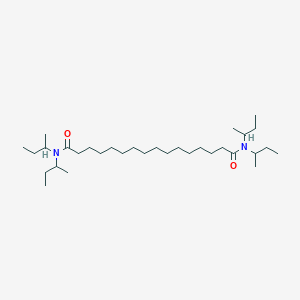
N~1~,N~1~,N~16~,N~16~-Tetra(butan-2-yl)hexadecanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~1~,N~16~,N~16~-Tetra(butan-2-yl)hexadecanediamide is a chemical compound with the molecular formula C32H64N2O2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1~,N~16~,N~16~-Tetra(butan-2-yl)hexadecanediamide typically involves the reaction of hexadecanediamine with butan-2-yl groups under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity .
Industrial Production Methods: In industrial settings, the production of N1,N~1~,N~16~,N~16~-Tetra(butan-2-yl)hexadecanediamide is scaled up using large reactors and continuous flow processes. The use of advanced technologies and equipment ensures efficient production with minimal waste and environmental impact. Quality control measures are implemented to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: N~1~,N~1~,N~16~,N~16~-Tetra(butan-2-yl)hexadecanediamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups and the overall structure of the compound .
Common Reagents and Conditions: Common reagents used in the reactions of N1,N~1~,N~16~,N~16~-Tetra(butan-2-yl)hexadecanediamide include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from the reactions of N1,N~1~,N~16~,N~16~-Tetra(butan-2-yl)hexadecanediamide depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted amides .
Applications De Recherche Scientifique
N~1~,N~1~,N~16~,N~16~-Tetra(butan-2-yl)hexadecanediamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology, it is studied for its potential role in cellular processes and interactions. In medicine, it is explored for its therapeutic potential in treating various diseases. In industry, it is utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of N1,N~1~,N~16~,N~16~-Tetra(butan-2-yl)hexadecanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to N1,N~1~,N~16~,N~16~-Tetra(butan-2-yl)hexadecanediamide include other long-chain diamides and substituted amides. These compounds share structural similarities but may differ in their functional groups and overall properties .
Uniqueness: N~1~,N~1~,N~16~,N~16~-Tetra(butan-2-yl)hexadecanediamide is unique due to its specific combination of butan-2-yl groups and hexadecanediamine backbone. This unique structure imparts distinct chemical and physical properties, making it suitable for various specialized applications .
Propriétés
Numéro CAS |
820251-55-6 |
|---|---|
Formule moléculaire |
C32H64N2O2 |
Poids moléculaire |
508.9 g/mol |
Nom IUPAC |
N,N,N',N'-tetra(butan-2-yl)hexadecanediamide |
InChI |
InChI=1S/C32H64N2O2/c1-9-27(5)33(28(6)10-2)31(35)25-23-21-19-17-15-13-14-16-18-20-22-24-26-32(36)34(29(7)11-3)30(8)12-4/h27-30H,9-26H2,1-8H3 |
Clé InChI |
WJYICKQYUPMKBI-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)N(C(C)CC)C(=O)CCCCCCCCCCCCCCC(=O)N(C(C)CC)C(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



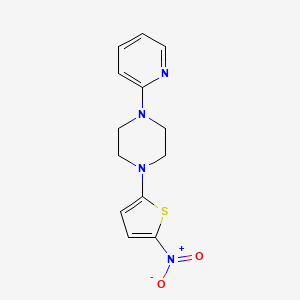
![2-[(E)-Ethylideneamino]benzamide](/img/structure/B12529803.png)
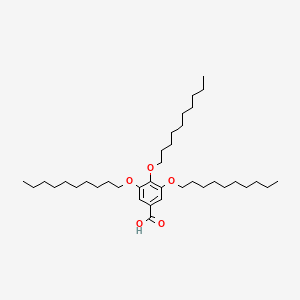
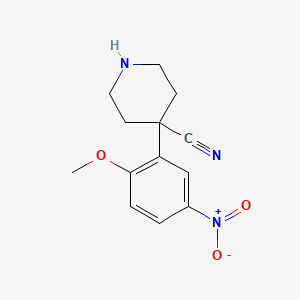
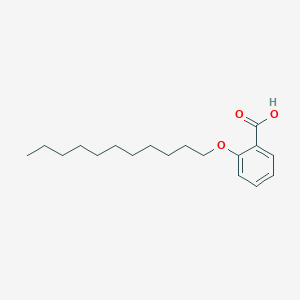
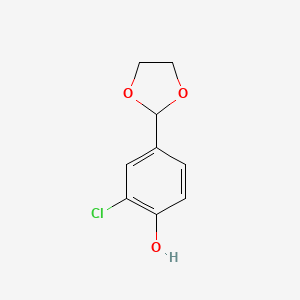
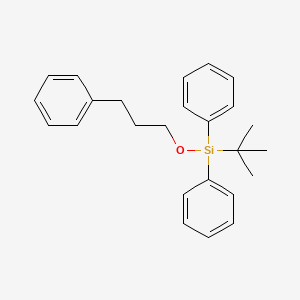
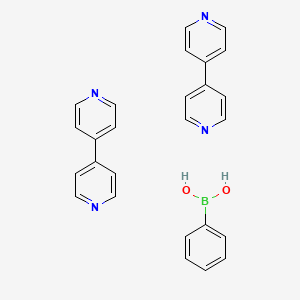
![9-[(4-Ethenylphenyl)methyl]-9H-fluorene](/img/structure/B12529850.png)
![(3R)-3-{[(3R)-3-Hydroxydecanoyl]oxy}decanoic acid](/img/structure/B12529861.png)
